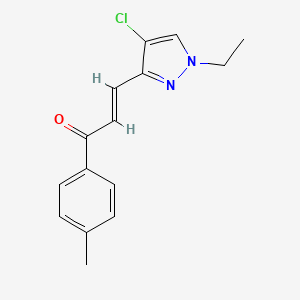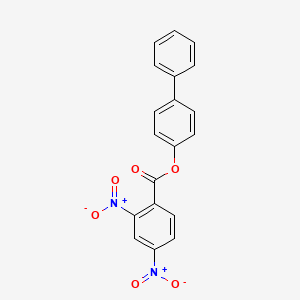![molecular formula C19H20BrN3O2 B10892576 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-butylphenyl)furan-2-carboxamide](/img/structure/B10892576.png)
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-butylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-BUTYLPHENYL)-2-FURAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromo group, a furan ring, and a butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-BUTYLPHENYL)-2-FURAMIDE typically involves multi-step organic reactions. One common route includes:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 4-bromo-1H-pyrazole, which can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Attachment of the furan ring: This step often involves coupling reactions, such as Suzuki-Miyaura coupling, where the pyrazole derivative is reacted with a furan boronic acid under palladium catalysis.
Introduction of the butylphenyl group: This can be achieved through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction of the bromo group can yield the corresponding hydrogenated pyrazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-BUTYLPHENYL)-2-FURAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-BUTYLPHENYL)-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog used in similar synthetic applications.
N-Butyl-2-furamide: Shares the furanamide structure but lacks the pyrazole ring.
2-Butylphenyl derivatives: Compounds with similar butylphenyl groups but different heterocyclic moieties.
Uniqueness
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-BUTYLPHENYL)-2-FURAMIDE is unique due to its combination of a bromo-substituted pyrazole ring, a furan ring, and a butylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H20BrN3O2 |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-N-(2-butylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H20BrN3O2/c1-2-3-6-14-7-4-5-8-17(14)22-19(24)18-10-9-16(25-18)13-23-12-15(20)11-21-23/h4-5,7-12H,2-3,6,13H2,1H3,(H,22,24) |
InChI Key |
VMKBEVSYXKSJQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B10892495.png)
![1-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]pyrrolidine-2,5-dione](/img/structure/B10892508.png)
![1-(difluoromethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B10892510.png)
![1-(2,6-dichlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10892518.png)
![2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10892526.png)

![methyl 2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10892537.png)
![5-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B10892544.png)
![2,4-dichloro-N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]benzohydrazide](/img/structure/B10892545.png)
![N-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10892557.png)

![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B10892568.png)
![ethyl 3-[(2-bromo-4-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10892580.png)
![ethyl 3-[(3-methoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10892584.png)
